molecular formula C4H5N3O3 B1391392 5-(Hydroxymethyl)-1,2,4-oxadiazole-3-carboxamide CAS No. 1185320-27-7

5-(Hydroxymethyl)-1,2,4-oxadiazole-3-carboxamide

Cat. No. B1391392
M. Wt: 143.1 g/mol
InChI Key: QKFBZCPFXZFMIP-UHFFFAOYSA-N
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Description

5-Hydroxymethylfurfural (HMF) is a versatile platform chemical derived from the dehydration of renewable carbohydrates, typically glucose/fructose-based monosaccharides, oligosaccharides, and polysaccharides .


Synthesis Analysis

HMF can be synthesized from both HMF and carbohydrates. The synthesis involves various transformations such as hydrogenation, oxidation, aldol condensation, rehydration, amination, polymerization, etherification, and decarbonylation .


Molecular Structure Analysis

HMF contains an active furan ring, aldehyde group, and hydroxymethyl group .


Chemical Reactions Analysis

HMF can be further converted into a number of useful chemicals via hydrogenation, oxidation, and amination, etc .


Physical And Chemical Properties Analysis

HMF is a white low-melting solid (although commercial samples are often yellow) which is highly soluble in both water and organic solvents .

Scientific Research Applications

Metabolism and Pharmacokinetics

Pharmacokinetics and Metabolism of UK-383,367 : UK-383,367, closely related to 5-(Hydroxymethyl)-1,2,4-oxadiazole-3-carboxamide, is a procollagen C-proteinase inhibitor that undergoes extensive metabolism, resulting in the formation of long-lived metabolites such as oxamic acid, oxamide, and oxalic acid. This study sheds light on the metabolic pathways and the identification of these metabolites, providing insights into the compound's pharmacokinetic profile (Allan et al., 2006).

Receptor Interactions and Pharmacodynamics

5-HT7 Receptor-mediated Dilatation : This research demonstrates the complex interplay between 5-HT1B/1D and 5-HT7 receptors in mediating vasodilatory responses. The study's findings are pivotal in understanding the receptor-mediated mechanisms underlying these physiological responses, potentially offering insights into novel therapeutic targets or adverse effect profiles of related compounds (Terrón & Martínez-García, 2007).

Role in Therapeutic Mechanisms

Tramadol's Antinociceptive and Antidepressant Effects : This study investigates the role of 5-HT1A and 5-HT1B receptors in modulating the analgesic and antidepressant-like effects of tramadol, a compound structurally similar to 5-(Hydroxymethyl)-1,2,4-oxadiazole-3-carboxamide. Understanding these receptor interactions is crucial for developing therapeutic agents with optimized efficacy and minimal side effects (Berrocoso et al., 2006).

Future Directions

Significant advances have been made on the various transformations of biomass-derived HMF. These transformations produce a number of fuels and chemicals, which could replace the products from petrochemical resources, reducing CO2 emissions .

properties

IUPAC Name

5-(hydroxymethyl)-1,2,4-oxadiazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O3/c5-3(9)4-6-2(1-8)10-7-4/h8H,1H2,(H2,5,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKFBZCPFXZFMIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=NC(=NO1)C(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60672464
Record name 5-(Hydroxymethyl)-1,2,4-oxadiazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60672464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Hydroxymethyl)-1,2,4-oxadiazole-3-carboxamide

CAS RN

1185320-27-7
Record name 5-(Hydroxymethyl)-1,2,4-oxadiazole-3-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185320-27-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Hydroxymethyl)-1,2,4-oxadiazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60672464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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